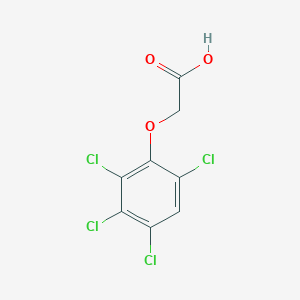

(2,3,4,6-Tetrachlorophenoxy)acetic acid

説明

(2,3,4,6-Tetrachlorophenoxy)acetic acid is a chlorinated phenoxyacetic acid derivative with the molecular formula C₈H₄Cl₄O₃ and a molecular weight of 289.93 g/mol . It is structurally characterized by a phenoxy group substituted with four chlorine atoms at the 2, 3, 4, and 6 positions, linked to an acetic acid moiety. Key properties include:

The compound is listed under hazardous waste code F027 due to its high toxicity and environmental persistence, particularly in aquatic ecosystems . Regulatory restrictions prohibit its manufacture and use in many jurisdictions due to concerns about toxic impurities (e.g., dioxins) and thermolytic degradation products .

特性

CAS番号 |

10587-37-8 |

|---|---|

分子式 |

C8H4Cl4O3 |

分子量 |

289.9 g/mol |

IUPAC名 |

2-(2,3,4,6-tetrachlorophenoxy)acetic acid |

InChI |

InChI=1S/C8H4Cl4O3/c9-3-1-4(10)8(7(12)6(3)11)15-2-5(13)14/h1H,2H2,(H,13,14) |

InChIキー |

FCZCIRUCCZUXMC-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)OCC(=O)O)Cl |

製品の起源 |

United States |

準備方法

合成ルートと反応条件: (2,3,4,6-テトラクロロフェノキシ)酢酸の合成には、通常、フェノキシ酢酸の塩素化が伴います。プロセスは、フェノールとクロロ酢酸を反応させてフェノキシ酢酸を生成することから始まります。この中間体は、ヨウ素または塩化鉄などの触媒の存在下で塩素ガスを使用して塩素化されます。 反応は、ベンゼン環の2、3、4、および6位での選択的塩素化を確実にするために、制御された温度と圧力条件下で行われます .

工業生産方法: 工業環境では、(2,3,4,6-テトラクロロフェノキシ)酢酸の生産は、同様の合成ルートに従いますが、より大規模です。プロセスには、反応条件を維持するために、大型の反応器と連続フローシステムの使用が含まれます。 最終生成物は、結晶化および濾過技術によって精製され、さまざまな用途に適した高純度化合物が得られます .

化学反応の分析

反応の種類: (2,3,4,6-テトラクロロフェノキシ)酢酸は、次のようなさまざまな化学反応を起こします。

酸化: 化合物は、対応するキノンまたはその他の酸化誘導体を形成するように酸化できます。

還元: 還元反応は、塩素化されていないフェノキシ酢酸の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

置換: 置換反応には、通常、特定の温度と圧力条件下で、炭素上のパラジウム(Pd / C)または塩化銅(I)(CuCl)などの触媒が必要です.

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりキノンが生成され、還元により塩素化されていない誘導体が生成されます。 置換反応は、さまざまな官能基化されたフェノキシ酢酸をもたらす可能性があります .

4. 科学研究アプリケーション

(2,3,4,6-テトラクロロフェノキシ)酢酸は、科学研究において幅広い用途があり、次のようなものがあります。

化学: 有機合成における試薬として、およびその他の塩素化化合物の合成のための前駆体として使用されます。

生物学: 化合物は、特に除草剤研究の文脈において、植物の成長と発達への影響について研究されています。

医学: 抗菌剤としての可能性、およびさまざまな生物学的経路への影響を調査する研究が進行中です。

科学的研究の応用

(2,3,4,6-Tetrachlorophenoxy)acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.

Biology: The compound is studied for its effects on plant growth and development, particularly in the context of herbicide research.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on various biological pathways.

Industry: It is used in the production of herbicides and pesticides, as well as in the synthesis of specialty chemicals

作用機序

(2,3,4,6-テトラクロロフェノキシ)酢酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。植物では、合成オーキシンとして作用し、天然植物ホルモンの作用を模倣して成長と発達を調節します。 化合物はオーキシン受容体に結合し、遺伝子発現や生理学的プロセスの変化につながる細胞応答の連鎖を誘発します .

類似の化合物:

2,4-ジクロロフェノキシ酢酸(2,4-D): 除草剤特性が似ている、もう1つの広く使用されている合成オーキシン。

2,4,5-トリクロロフェノキシ酢酸(2,4,5-T): エージェントオレンジなどの除草剤に使用されている、3つの塩素原子を持つ関連化合物。

4-クロロフェノキシ酢酸(4-CPA): 植物成長調節における用途がある、より単純な塩素化フェノキシ酢酸

独自性: (2,3,4,6-テトラクロロフェノキシ)酢酸は、その高い塩素化度によって独特であり、さまざまな用途における反応性と有効性を高めます。

類似化合物との比較

Key Structural Analogues

The following compounds share structural similarities, differing in chlorine substitution patterns or functional groups:

Physicochemical Properties

Solubility Trends:

- Increased chlorination reduces aqueous solubility. For example, pentachloro derivatives exhibit lower solubility (0.0584 g/L) compared to tetrachloro (0.1131 g/L) and trichloro (0.485 g/L) analogues .

- The position of chlorine atoms also influences solubility; asymmetric substitution (e.g., 2,4,5-T) increases solubility compared to symmetric substitution (e.g., 2,4,6-T) .

- Thermal Stability: Tetrachloro- and pentachloro-phenoxyacetic acids degrade upon heating, releasing highly toxic dioxins and furans .

Toxicity and Environmental Impact

- (2,3,4,6-Tetrachlorophenoxy)acetic Acid: Classified as a persistent organic pollutant (POP) with acute toxicity to aquatic organisms (LC₅₀ < 1 mg/L) . Chronic exposure linked to anemia, neutrophilia, and organ damage in mammals .

- 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Historically used as an herbicide but banned in many countries due to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a carcinogen . Less persistent than tetrachloro analogues but still hazardous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。